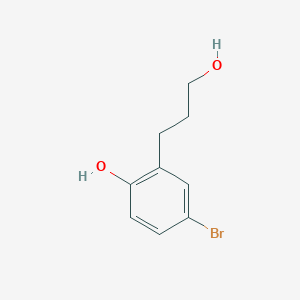
4-Bromo-2-(3-hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the benzene ring and a hydroxypropyl group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol can be achieved through a multi-step processThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The hydroxypropyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
2-Bromo-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Uniqueness
4-Bromo-2-(3-hydroxypropyl)phenol is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of applications and interactions compared to similar compounds.
Properties
CAS No. |
33567-65-6 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
IEMJHIWFWIZOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















